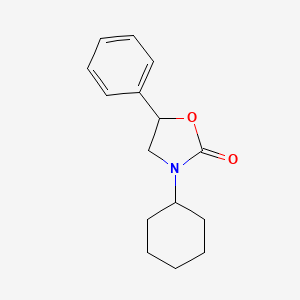

2-Oxazolidinone, 3-cyclohexyl-5-phenyl-

Description

The Heterocyclic Foundation: Significance of the 2-Oxazolidinone (B127357) Core Structure in Advanced Organic Chemistry

The 2-oxazolidinone ring is a five-membered heterocycle containing both nitrogen and oxygen atoms. This structural motif is not merely a synthetic curiosity but a cornerstone in various areas of advanced organic chemistry. Its significance stems from two primary areas: its role as a chiral auxiliary and its presence in a range of biologically active molecules. acs.orgnih.gov

As a chiral auxiliary, the 2-oxazolidinone framework, particularly when substituted at the 4 and 5 positions, has been instrumental in the development of asymmetric synthesis. researchgate.net Popularized by David A. Evans, these "Evans auxiliaries" allow for a high degree of stereocontrol in reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. The substituents on the ring create a chiral environment that sterically directs the approach of reagents, leading to the formation of one enantiomer over the other.

Furthermore, the 2-oxazolidinone core is a key pharmacophore in medicinal chemistry. It is the central feature of a class of antibiotics known as oxazolidinones, which are effective against multi-drug resistant Gram-positive bacteria. nih.gov These antibiotics function by inhibiting the initiation of bacterial protein synthesis, a mechanism distinct from other antibiotic classes. nih.gov The structural rigidity and the potential for diverse substitutions on the 2-oxazolidinone ring allow for fine-tuning of biological activity and pharmacokinetic properties.

| Significance of 2-Oxazolidinone Core | Description | Key Applications |

| Chiral Auxiliary | Provides a chiral environment to direct the stereochemical outcome of reactions. | Asymmetric aldol reactions, alkylations, Diels-Alder reactions. |

| Pharmacophore | Forms the core structure of biologically active molecules, notably antibiotics. | Development of antibiotics for multi-drug resistant bacteria. |

| Synthetic Intermediate | A versatile building block for the synthesis of more complex molecules. | Total synthesis of natural products. |

Evolution of Synthetic Methodologies for Substituted 2-Oxazolidinones

The growing importance of substituted 2-oxazolidinones has driven the development of a diverse array of synthetic methods for their preparation. These methodologies have evolved from classical cyclization reactions to more sophisticated and efficient catalytic processes.

Early and still widely used methods involve the cyclization of 2-aminoalcohols. This can be achieved by reacting the amino alcohol with phosgene (B1210022) or its derivatives, or with carbonates like diethyl carbonate. wikipedia.org While effective, these methods can require harsh conditions or toxic reagents.

More contemporary approaches offer milder conditions and greater functional group tolerance. Key modern synthetic strategies include:

Cycloaddition Reactions: The reaction of aziridines with carbon dioxide, often catalyzed by Lewis acids or transition metals, provides a direct and atom-economical route to 2-oxazolidinones. bohrium.com Similarly, the cycloaddition of epoxides and isocyanates is another powerful method. bohrium.com

Intramolecular Cyclizations: N-protected propargylamines can undergo intramolecular cyclization, often catalyzed by transition metals like gold or silver, to yield 2-oxazolidinones. rsc.org

Oxidative Rearrangements: More novel methods, such as the diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams, have been developed to afford highly substituted 2-oxazolidinones with excellent stereocontrol. bohrium.com

Asymmetric Hydrogenation: The enantioselective hydrogenation of 2-oxazolones, catalyzed by ruthenium complexes, has emerged as an efficient route to chiral 4-substituted 2-oxazolidinones. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of 2-oxazolidinones from amino alcohols and ethyl carbonate. wikipedia.org

| Synthetic Method | Description | Advantages |

| Cyclization of Amino Alcohols | Reaction of a 2-aminoalcohol with phosgene, carbonates, or other carbonyl sources. | Readily available starting materials. |

| [Aziridine + CO2] Cycloaddition | Catalytic coupling of an aziridine (B145994) with carbon dioxide. | High atom economy, utilization of CO2. |

| [Epoxide + Isocyanate] Cycloaddition | Catalytic coupling of an epoxide with an isocyanate. | Access to a wide range of substituted products. |

| Asymmetric Hydrogenation | Enantioselective reduction of a 2-oxazolone precursor. | High enantioselectivity. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Reduced reaction times, often higher yields. |

Positioning of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- within Contemporary Organic Synthesis Research

While extensive research has been conducted on the 2-oxazolidinone scaffold, a detailed investigation into the specific compound 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- is not prominently featured in the current body of scientific literature. However, its structural features—a cyclohexyl group at the N-3 position and a phenyl group at the C-5 position—allow for an informed discussion of its potential significance and research context.

The N-3 substituent in a 2-oxazolidinone ring plays a crucial role in defining its chemical environment and, in the case of chiral auxiliaries, the stereochemical outcome of reactions. The bulky, non-polar cyclohexyl group would be expected to exert significant steric influence. In the context of asymmetric synthesis, this could be exploited to enhance facial selectivity in reactions involving an N-acyl derivative.

The C-5 phenyl substituent is also of considerable interest. The presence of an aryl group at this position is a common feature in many biologically active molecules. Research into the synthesis of 5-substituted oxazolidinones has shown that the electronic nature of the substituent at C-5 can influence the regioselectivity of ring-opening reactions of precursor molecules like aziridines. The phenyl group, with its potential for electronic stabilization and π-stacking interactions, could impart unique properties to the molecule, making it a target for investigations into new pharmaceuticals or as a building block in materials science.

Given these characteristics, research on 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- would likely be positioned within the exploration of:

Novel Chiral Auxiliaries: Investigating its efficacy in controlling stereoselectivity in various asymmetric transformations. The combination of N-cyclohexyl and C-5 phenyl groups could offer unique stereodirecting effects compared to existing auxiliaries.

Scaffolds for Medicinal Chemistry: Its synthesis would be a precursor to creating a library of related compounds for screening against various biological targets. The lipophilic nature of both the cyclohexyl and phenyl groups could be advantageous for membrane permeability.

Fundamental Reaction Development: The synthesis of this specific substitution pattern could be used to showcase the utility of a new synthetic methodology for creating diversely substituted 2-oxazolidinones.

Structure

3D Structure

Properties

CAS No. |

56805-21-1 |

|---|---|

Molecular Formula |

C15H19NO2 |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

3-cyclohexyl-5-phenyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C15H19NO2/c17-15-16(13-9-5-2-6-10-13)11-14(18-15)12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |

InChI Key |

UZMFZPFILVZETF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2CC(OC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Oxazolidinone, 3 Cyclohexyl 5 Phenyl and Its Analogues

Convergent and Divergent Approaches to Oxazolidinone Ring Systems

The construction of the oxazolidinone core can be approached through various synthetic strategies, broadly categorized as convergent or divergent. Convergent syntheses involve the coupling of two or more complex fragments that already contain many of the desired structural features, leading to a rapid increase in molecular complexity. In contrast, divergent syntheses begin with a common intermediate that is subsequently elaborated into a variety of final products.

Cycloaddition Reactions in Oxazolidinone Formation

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of heterocyclic systems, including 2-oxazolidinones. These reactions typically involve the [3+2] cycloaddition of a three-atom component with a two-atom component to form the five-membered oxazolidinone ring.

The reaction between an isocyanate and an epoxide is a well-established method for the synthesis of 2-oxazolidinones. mdpi.com Mechanistic studies, including density functional theory (DFT) calculations, have shed light on the intricacies of this transformation. The cycloaddition is proposed to proceed through an asynchronous concerted pathway. organic-chemistry.orgnih.gov This mechanism involves the simultaneous formation of the C-N and C-O bonds, although not to the same extent at the transition state.

The reaction can be catalyzed by various agents, such as Lewis acids or halide ions, which facilitate the ring-opening of the epoxide. youtube.com For instance, lithium bromide has been used to promote the reaction, where the bromide ion acts as a nucleophile to attack the epoxide, followed by cyclization with the isocyanate. youtube.com More complex catalytic systems, such as those based on chromium(salphen) complexes, have also been developed to enhance the efficiency and selectivity of the cycloaddition. thieme.de The nature of the catalyst and reaction conditions can influence the regioselectivity of the epoxide ring-opening, which is a crucial factor in the synthesis of unsymmetrically substituted oxazolidinones.

Isocyanates are a class of heterocumulenes, and their reaction with oxiranes (epoxides) is a primary example of this strategy. thieme.de Other heterocumulenes, such as carbon dioxide (CO2), can also be employed in the synthesis of 2-oxazolidinones. While the direct cycloaddition of CO2 with epoxides typically yields cyclic carbonates, the presence of a third component, such as an amine, can lead to the formation of oxazolidinones. This three-component reaction provides a convergent route to diverse oxazolidinone structures. researchgate.net The reaction of CO2 with aziridines is another pathway to oxazolidinones, highlighting the versatility of heterocumulenes in the synthesis of this heterocyclic scaffold. nih.gov

Rearrangement-Based Syntheses: Oxidative Rearrangements of γ-Lactams

An innovative approach to the synthesis of vicinally substituted 2-oxazolidinones involves the diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams. nih.govchemrxiv.org This one-pot reaction utilizes an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), to effect a cascade of transformations. nih.gov The proposed reaction sequence commences with a Baeyer–Villiger oxidation of the unsaturated lactam, followed by epoxidation of the double bond. nih.govchemrxiv.org The crucial step is a concerted rearrangement of the resulting epoxy intermediate, which proceeds with complete control over the relative stereochemistry. nih.gov

This method is particularly noteworthy for its ability to generate highly substituted oxazolidinones with defined stereochemistry, a feature that can be challenging to achieve through other synthetic routes. nih.gov The success of the rearrangement has been shown to be dependent on the substitution pattern of the starting γ-lactam. nih.govchemrxiv.org

Table 1: Substrate Scope of Oxidative Rearrangement of α,β-Unsaturated γ-Lactams

| Starting Lactam | Oxidant | Product | Yield (%) | Reference |

| (±)-1 (R¹=p-MeO-Ph, R²=H, R³=CH₂COOEt) | mCPBA | (±)-2 | 46 | nih.gov |

| (±)-1 (R¹=Ph, R²=H, R³=CH₂COOEt) | mCPBA | (±)-2 | 42 | nih.gov |

| (±)-1 (R¹=p-F-Ph, R²=H, R³=CH₂COOEt) | mCPBA | (±)-2 | 38 | nih.gov |

Multi-Component Reaction Pathways to Oxazolidinones

Another versatile MCR involves the reaction of primary amines, dibromoethane, and a carbonate source, such as cesium carbonate. rsc.org This catalyst-free approach is operationally simple and demonstrates broad substrate scope, enabling the rapid diversification of the N-substituent of the oxazolidinone ring. rsc.org Such MCRs are particularly valuable in the construction of chemical libraries for drug discovery, where structural diversity is paramount.

Influence of Starting Material Precursors and Reaction Conditions on Synthesis Outcomes

The synthesis of 2-oxazolidinones, including 3-cyclohexyl-5-phenyl-2-oxazolidinone, is predominantly achieved through the [3+2] cycloaddition reaction of isocyanates and epoxides. The success of this synthesis, encompassing yield, selectivity, and reaction rate, is critically dependent on the choice of starting materials, the catalytic system employed, and the specific reaction conditions.

Role of Isocyanates and Epoxy Precursors

The structure and reactivity of the isocyanate and epoxide precursors are fundamental determinants of the reaction outcome. The cycloaddition of epoxides with isocyanates is a well-established and convenient one-pot synthetic route to oxazolidinone structures. google.comresearchgate.net The ratio of the isocyanate to the epoxide can be varied, but for the synthesis of simple oxazolidinone compounds from a monoisocyanate and a monoepoxide, a 1:1 ratio is generally employed. google.com

The reaction involves the nucleophilic attack of a catalyst-activated species on the epoxide ring, followed by reaction with the isocyanate. The electronic and steric properties of the substituents on both precursors influence their reactivity. For instance, electron-deficient isocyanates can sometimes lead to competing side reactions, such as cyclotrimerization to form isocyanurates. nih.gov This highlights the importance of matching the reactivity of the precursors with an appropriately selective catalyst system to favor the desired oxazolidinone formation. nih.govresearchgate.net Optically pure 2-oxazolidinones can be prepared when optically pure epoxides are used as substrates, demonstrating that the stereochemistry of the epoxide precursor can be transferred to the final product. researchgate.net

Catalyst Systems for Oxazolidinone Synthesis

The choice of catalyst is paramount in controlling the reaction between isocyanates and epoxides. Various catalytic systems have been developed, ranging from transition metal complexes to Lewis acids and simple metal halides, each offering distinct advantages in terms of activity, selectivity, and substrate scope.

Transition metal complexes, particularly those involving ruthenium, have proven to be effective catalysts for various organic transformations, including the synthesis of heterocyclic compounds. Ruthenium N-heterocyclic carbene (Ru-NHC) complexes are noted for their stability and catalytic activity. beilstein-journals.orgmdpi.com An efficient method for synthesizing optically active 4-substituted 2-oxazolidinones has been developed through the asymmetric hydrogenation of 2-oxazolones catalyzed by a Ru(II)-NHC complex, achieving excellent enantioselectivities (up to 96% ee) and yields (up to 99%). rsc.orgrsc.org These catalysts are stabilized by strong Ru-carbene bonds and often contain easily dissociable ligands, such as acetonitrile, making them ideal for catalytic applications like transfer hydrogenation. beilstein-journals.orgunibo.it The development of such catalytic systems demonstrates the potential for producing enantioenriched oxazolidinones, which are valuable in medicinal chemistry and asymmetric synthesis. rsc.org

Lewis acid catalysis is a common and effective strategy for promoting the reaction between epoxides and isocyanates. google.comgoogle.com The Lewis acid activates the epoxide by coordinating to the oxygen atom, facilitating nucleophilic attack and ring-opening.

Lanthanide-based catalysts have emerged as effective promoters for oxazolidinone synthesis. Amidato lanthanide amides, for example, have been successfully used in the cycloaddition reactions of aziridines with carbon dioxide to yield oxazolidinones under mild conditions. organic-chemistry.org Similarly, rare earth metal complexes based on Trost ligands have been shown to catalyze the cycloaddition of CO2 and epoxides. rsc.org More recently, magnesium complexes have been developed that mimic the catalytic activity of lanthanides, effectively catalyzing the synthesis of biologically significant oxazolidinone derivatives. nih.govresearchgate.net

Simple metal halides, such as lithium bromide (LiBr), are also widely used as catalysts for this transformation, often in combination with co-catalysts like tributylphosphine (B147548) oxide. researchgate.net The halide ion acts as the nucleophile that initiates the epoxide ring-opening. The subsequent alkoxide intermediate reacts with the isocyanate, leading to the formation of the oxazolidinone ring. researchgate.net The effectiveness of halide-based catalysts is demonstrated in various systems, including tetra-n-butylammonium halides, where the catalytic activity is influenced by the nature of the halide ion (Cl, Br, I). researchgate.net

The table below summarizes the performance of different Lewis acid and metal halide catalyst systems in the synthesis of oxazolidinones from epoxides.

| Catalyst System | Epoxide Substrate | Isocyanate/CO2 | Yield (%) | Reference |

| Chromium(salphen) complex | Various epoxides | Various isocyanates | up to 90% | nih.gov |

| Lithium Bromide / Tributylphosphine oxide | Oligoethylene glycols diglycidyl ethers | Various isocyanates | - | researchgate.net |

| Amidato lanthanide amides | Aziridines | Carbon Dioxide (CO2) | Good yields | organic-chemistry.org |

| Sm-based complex / TBAB | Monosubstituted epoxides | Carbon Dioxide (CO2) | - | rsc.org |

| Magnesium amide complex (PNP framework) | Propargyl alcohol | Isocyanate | - | nih.govresearchgate.net |

Solvent Effects and Temperature Optimization

Reaction conditions, specifically solvent and temperature, play a crucial role in optimizing the yield and selectivity of oxazolidinone synthesis. The choice of solvent can significantly impact reaction rates and, in some cases, the product distribution. For instance, in the synthesis of 2-oxazolidinones using bifunctional phase-transfer catalysts, chlorobenzene (B131634) (PhCl) was found to be a superior solvent compared to toluene, NMP, or 1,4-dioxane, which resulted in significantly decreased yields. nih.gov In other studies, solvents such as dichloromethane (B109758) (DCM) have been identified as optimal for the one-pot synthesis of oxazolidinones from epoxides and chlorosulfonyl isocyanate. beilstein-journals.org The investigation of various solvents, including hexane, toluene, DCM, and methanol, has shown that reaction outcomes can be highly solvent-dependent. acs.org

Temperature is another critical parameter that must be carefully controlled. The formation of oxazolidinones from isocyanates and epoxides is often performed at elevated temperatures, typically ranging from 80 °C to 160 °C, to ensure a sufficient reaction rate. nih.govgoogle.com For example, optimal conditions for a chromium(salphen) catalyzed reaction were found to be 80 °C in toluene. nih.gov In another process, the reaction temperature was maintained between 135 °C and 160 °C. google.com However, the ideal temperature can vary depending on the specific substrates and catalyst system. Some syntheses require temperatures as high as 120 °C–150 °C, while others proceed at much lower temperatures. nih.gov Optimization is key, as excessively high temperatures can sometimes promote undesired side reactions, such as the formation of isocyanurates. researchgate.net

The following table illustrates the impact of different solvents on the yield of 2-oxazolidinone (B127357) synthesis in a specific reaction system. nih.gov

| Entry | Solvent | Yield (%) |

| 1 | PhCl | 85 |

| 2 | Toluene | 55 |

| 3 | NMP | 42 |

| 4 | 1,4-Dioxane | 25 |

This data clearly demonstrates that solvent selection is a critical factor in maximizing product yield. nih.gov

Stereochemical Control and Stereoselective Synthesis of 2 Oxazolidinone, 3 Cyclohexyl 5 Phenyl Derivatives

Enantioselective and Diastereoselective Approaches in Oxazolidinone Synthesis

Achieving stereocontrol in the synthesis of 3,5-disubstituted oxazolidinones can be accomplished through various asymmetric strategies. These methods aim to produce the desired enantiomer or diastereomer in high purity by influencing the stereochemical outcome of the key bond-forming reactions.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. thieme-connect.com In the context of oxazolidinone synthesis, a chiral auxiliary can be used to control the formation of the stereocenter at the C5 position. One effective strategy involves an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement and intramolecular cyclization. nih.gov

In this approach, a chiral auxiliary, such as a thiazolidinethione derived from an amino acid, is first acylated with a propionyl group. The resulting N-acyl thiazolidinethione can then undergo a highly diastereoselective aldol addition to an aldehyde (e.g., benzaldehyde, which would introduce the C5-phenyl group). The stereoselectivity of this step is dictated by the chiral auxiliary, which shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. nih.gov After the aldol reaction, the resulting β-hydroxy carbonyl compound is converted into an acyl azide. A subsequent Curtius rearrangement transforms the acyl azide into an isocyanate, which then undergoes intramolecular cyclization to form the 2-oxazolidinone (B127357) ring with the desired stereochemistry. nih.gov The auxiliary is cleaved during this process and can be recovered.

Table 1: Representative Chiral Auxiliary-Mediated Aldol Reaction for Oxazolidinone Precursor Synthesis This table illustrates a general approach; specific substrates would be required for the synthesis of 3-cyclohexyl-5-phenyl-2-oxazolidinone.

| Entry | Aldehyde | Chiral Auxiliary | Product Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | Benzaldehyde | (S)-4-isopropyl-2-thioxothiazolidine | >95:5 |

| 2 | 4-Nitrobenzaldehyde | (S)-4-isopropyl-2-thioxothiazolidine | >95:5 |

This method provides a reliable pathway to optically active 4,5-disubstituted oxazolidinones, and the principles can be directly applied to target the 5-phenyl stereocenter. nih.gov

Asymmetric catalytic hydrogenation is a powerful technique for creating stereogenic centers by adding hydrogen across a prochiral double bond in the presence of a chiral catalyst. wikipedia.org For the synthesis of optically active oxazolidinones, this method is typically applied to the hydrogenation of 2-oxazolone precursors. nih.govsemanticscholar.org

To synthesize a 5-phenyl-2-oxazolidinone, a suitable precursor would be a 5-phenyl-2-oxazolone. The hydrogenation of the C=C bond in the oxazolone ring, catalyzed by a chiral transition metal complex (e.g., Ruthenium or Iridium) coordinated to a chiral ligand (e.g., a chiral diphosphine or N-heterocyclic carbene), would generate the stereocenter at the C5 position. wikipedia.orgnih.gov The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity (ee). nih.gov This approach is highly efficient as a small amount of a chiral catalyst can generate a large quantity of the chiral product. wikipedia.org

Table 2: Asymmetric Hydrogenation of 2-Oxazolones with a Ruthenium(II)-NHC Catalyst This table shows results for 4-substituted 2-oxazolones, demonstrating the efficacy of the method which could be adapted for 5-substituted analogues. nih.gov

| Entry | Substrate (4-Substituted-2-oxazolone) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | 4-Phenyl | 95 | 85 |

| 2 | 4-(4-Methoxyphenyl) | 99 | 95 |

While most documented examples focus on creating the C4 stereocenter, the hydrogenation of a 5-phenyl-2-oxazolone precursor represents a viable and direct route to the desired enantiomerically enriched product. nih.gov

Mechanistic Insights into Stereocontrol

The stereochemical outcome of the ring-forming step is governed by the reaction mechanism. Understanding whether the cyclization proceeds through a concerted or stepwise pathway, and identifying the factors that influence this process, is key to designing a highly stereoselective synthesis.

The formation of the oxazolidinone ring can proceed through different mechanistic pathways, with the stereochemical integrity of the product depending heavily on the specific route.

A concerted mechanism is one in which all bond-forming and bond-breaking events occur in a single transition state. In the context of oxazolidinone synthesis, a diastereospecific oxidative rearrangement of an α,β-unsaturated γ-lactam has been reported to proceed through a concerted 1,2-migration of a carbamate oxygen. nih.gov The fact that this reaction yields a single diastereomer suggests a concerted pathway, as a stepwise mechanism involving a discrete carbocation intermediate would likely allow for bond rotation, leading to a mixture of diastereomers. nih.gov Similarly, computational studies on the cycloaddition of epoxides and isocyanates suggest an asynchronous concerted pathway for the formation of the oxazolidinone ring. beilstein-journals.org

A stepwise mechanism , in contrast, involves one or more intermediates. For example, rearrangements of epoxides catalyzed by Lewis or protic acids often proceed in a stepwise manner. nih.gov If the formation of 3-cyclohexyl-5-phenyl-2-oxazolidinone were to proceed through a stepwise mechanism involving a carbocation intermediate at the C5 position, racemization or epimerization could occur, diminishing the stereoselectivity of the synthesis.

The choice between a concerted and stepwise pathway is often influenced by the reactants, catalysts, and reaction conditions. Syntheses that proceed via concerted rearrangements are generally preferred for achieving high stereospecificity. nih.gov

Stereoselectivity in the synthesis of 3-cyclohexyl-5-phenyl-2-oxazolidinone is profoundly influenced by both steric and electronic effects. These factors determine the preferred orientation of reactants in the transition state, thereby favoring the formation of one stereoisomer over others.

Steric Factors: The presence of bulky substituents, such as the cyclohexyl group on the nitrogen atom and the phenyl group at the C5 position, creates significant steric hindrance. During ring formation or in reactions establishing the C5 stereocenter, these groups will preferentially occupy positions that minimize non-bonded interactions. nih.gov For instance, in a rearrangement reaction, the transition state that avoids steric clashes between the phenyl group and other substituents will be lower in energy, leading to the selective formation of the corresponding diastereomer. nih.govnih.gov The large size of the cyclohexyl group can effectively block one face of a reacting intermediate, directing an incoming reagent to the opposite, less hindered face.

Electronic Factors: The electronic properties of the substituents and reagents also play a critical role. In a proposed rearrangement mechanism for forming vicinally substituted oxazolidinones, stabilizing electrostatic interactions between a migrating group and an ester substituent were found to be necessary for the reaction to proceed. nih.gov The electron-withdrawing or electron-donating nature of the phenyl group can influence the stability of intermediates or transition states. For example, an electron-donating group on the phenyl ring could stabilize a nearby positive charge in a stepwise mechanism, potentially altering the reaction pathway and its stereochemical outcome. nih.gov

Characterization and Assignment of Stereochemistry

Unambiguous determination of the relative and absolute stereochemistry of the synthesized 3-cyclohexyl-5-phenyl-2-oxazolidinone derivatives is essential. This is typically achieved through a combination of spectroscopic methods and X-ray crystallography. nih.gov

The primary techniques for stereochemical assignment include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are powerful tools for determining the relative stereochemistry (e.g., cis vs. trans).

1H NMR: The coupling constant (³JH,H) between the protons at C4 and C5 of the oxazolidinone ring can provide crucial information. Generally, a larger coupling constant is observed for trans protons, while a smaller value is indicative of a cis relationship.

2D COSY (Correlation Spectroscopy): This experiment confirms the connectivity of protons, verifying which protons are coupled to each other, such as those at C4 and C5. libretexts.orglibretexts.org

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. libretexts.org For a cis isomer, a NOE would be expected between the protons at C4 and C5, whereas for a trans isomer, this correlation would be absent or very weak. researchgate.net

X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov It provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms, allowing for the unambiguous assignment of both relative and absolute stereochemistry.

Table 3: Spectroscopic and Crystallographic Data for Stereochemical Assignment of a Representative 4,5-Disubstituted Oxazolidinone Data for a related compound illustrating the characterization process. nih.gov

| Technique | Observation | Interpretation |

|---|---|---|

| 1H NMR | ³JH4,H5 = 8.5 Hz | Indicates a trans relationship between the protons at C4 and C5. |

| 2D COSY | Cross-peak between H4 and H5 signals | Confirms scalar coupling and connectivity between H4 and H5. |

| 2D NOESY | No cross-peak between H4 and H5 signals | Supports the trans configuration, as the protons are far apart in space. |

| X-ray Diffraction | Solved crystal structure | Provides definitive proof of the relative and absolute stereochemistry. |

By employing these analytical techniques, the precise stereochemical configuration of any synthesized isomer of 3-cyclohexyl-5-phenyl-2-oxazolidinone can be confidently established.

X-ray Diffraction Analysis for Relative and Absolute Configuration Determination

X-ray diffraction (XRD) stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds. This powerful technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the stereochemical outcome of a synthesis.

For derivatives of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl-, single-crystal XRD analysis would allow for the definitive assignment of the relative stereochemistry between the substituents at the C5 position (phenyl group) and the N3 position (cyclohexyl group). Furthermore, in cases where a chiral synthetic route is employed, XRD can be used to determine the absolute configuration of the stereocenters, often by utilizing anomalous dispersion effects with heavy atoms or by co-crystallization with a known chiral reference.

Hypothetical X-ray Crystallographic Data for a Derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

This table represents hypothetical data to illustrate the type of information obtained from an X-ray diffraction experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation and Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful in differentiating between stereoisomers. For derivatives of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl-, both ¹H and ¹³C NMR spectroscopy would be employed to distinguish between diastereomers and, with the use of chiral resolving agents, enantiomers.

The chemical shifts and coupling constants of the protons on the oxazolidinone ring, particularly the proton at the C5 position, are highly sensitive to the relative stereochemistry. For instance, the coupling constant between the protons at C4 and C5 can often distinguish between cis and trans isomers. In one diastereomer, these protons may be in a pseudo-axial orientation, leading to a larger coupling constant, while in the other, they might be in a pseudo-equatorial orientation, resulting in a smaller coupling constant.

Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish through-space proximity between protons, providing definitive evidence for the relative configuration of the cyclohexyl and phenyl groups.

Illustrative ¹H NMR Data for Distinguishing Diastereomers:

| Proton | Diastereomer A (δ, ppm, J, Hz) | Diastereomer B (δ, ppm, J, Hz) |

| H-5 (CH-Ph) | 5.25 (d, J = 8.2) | 4.95 (d, J = 4.5) |

| H-4a | 4.10 (t, J = 8.5) | 4.25 (dd, J = 8.0, 4.5) |

| H-4b | 3.85 (dd, J = 8.5, 6.0) | 3.95 (t, J = 8.0) |

This table presents illustrative data to highlight how chemical shifts and coupling constants can differ between diastereomers.

Optical Rotation Measurements for Enantiomeric Purity Assessment

Optical rotation is a physical property of chiral molecules that causes the rotation of the plane of polarized light. The magnitude and direction of this rotation are characteristic of a specific enantiomer. This technique is fundamental for assessing the enantiomeric purity, or enantiomeric excess (ee), of a sample.

Following a stereoselective synthesis of a 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- derivative, the optical rotation of the product would be measured using a polarimeter. The observed rotation is then compared to the known specific rotation of the enantiomerically pure compound. The enantiomeric excess can be calculated using the formula:

ee (%) = ([α]observed / [α]max) × 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. A racemic mixture, containing equal amounts of both enantiomers, will have an optical rotation of zero.

While the specific rotation for enantiopure 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- is not documented in the available literature, this method remains a crucial quality control step in any asymmetric synthesis of this compound.

Strategic Applications of 2 Oxazolidinone, 3 Cyclohexyl 5 Phenyl in Complex Molecule Synthesis

Asymmetric Induction and Chiral Auxiliary Functionality of Oxazolidinones

Oxazolidinones function as chiral auxiliaries by being temporarily incorporated into a substrate molecule to direct the stereochemical course of a subsequent reaction. The inherent chirality of the oxazolidinone, dictated by its substituents, effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming reagent to approach from the less sterically hindered face. This results in the formation of one diastereomer in preference to the other. The substituents at the 4- and 5-positions of the oxazolidinone ring play a crucial role in creating this biased steric environment. wikipedia.org In the case of 2-Oxazolidinone (B127357), 3-cyclohexyl-5-phenyl-, the bulky cyclohexyl group on the nitrogen atom and the phenyl group at the 5-position are expected to provide a well-defined and rigid chiral environment, leading to high levels of asymmetric induction.

The N-acylated derivatives of chiral oxazolidinones are particularly effective in directing the stereochemical outcome of enolate alkylation and aldol (B89426) reactions. wikipedia.org Upon deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), a Z-enolate is generally formed. The metal cation chelates to the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creating a rigid and planar five-membered ring structure. This conformation, combined with the steric bulk of the oxazolidinone substituents, effectively blocks one face of the enolate.

In an enolate alkylation reaction, an incoming electrophile will preferentially approach from the less hindered face, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. While specific data for the 3-cyclohexyl-5-phenyl derivative is not extensively documented, the general performance of similar oxazolidinone auxiliaries in asymmetric alkylations is exceptional, often yielding diastereomeric ratios greater than 95:5.

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |

| (S)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 |

| (S)-4-isopropyl-2-oxazolidinone | Methyl iodide | 90:10 |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Ethyl iodide | 97:3 |

This table presents illustrative data for well-studied Evans oxazolidinones to demonstrate the typical selectivity achieved in asymmetric enolate alkylations.

Similarly, in aldol reactions , the boron enolates of N-acyl oxazolidinones react with aldehydes to produce syn-aldol adducts with excellent stereocontrol. wikipedia.org The chair-like Zimmerman-Traxler transition state model is often invoked to explain the observed stereoselectivity. The rigid conformation of the enolate, dictated by the chiral auxiliary, directs the facial selectivity of the approaching aldehyde, resulting in the formation of two new contiguous stereocenters with a predictable relative and absolute configuration.

| Chiral Auxiliary | Aldehyde | Product | Diastereoselectivity |

| (S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | syn-aldol | 99:1 |

| (R)-4-phenyl-2-oxazolidinone | Benzaldehyde | syn-aldol | 98:2 |

This table showcases the high diastereoselectivity commonly observed in aldol reactions employing Evans-type oxazolidinone auxiliaries.

The utility of chiral oxazolidinones extends to conjugate addition (1,4-addition) and cycloaddition reactions. In Michael additions, the N-enoyl derivatives of oxazolidinones can act as chiral Michael acceptors. The chiral auxiliary directs the nucleophilic attack of a Gilman reagent or other nucleophile to one face of the α,β-unsaturated system, leading to the formation of a new stereocenter at the β-position with high diastereoselectivity.

Cycloaddition reactions , such as the Diels-Alder reaction, also benefit from the stereodirecting influence of oxazolidinone auxiliaries. When attached to a dienophile, the oxazolidinone effectively blocks one face, leading to a highly diastereoselective cycloaddition with a diene. This strategy has been employed in the synthesis of complex cyclic systems with multiple stereocenters. While specific examples utilizing 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- are not prominent in the literature, the general principles of asymmetric induction are expected to apply.

Integration into Multi-Step Synthetic Sequences

The reliability and high stereoselectivity associated with oxazolidinone-mediated reactions have led to their widespread integration into complex, multi-step synthetic sequences. In the total synthesis of natural products and pharmaceuticals, chiral auxiliaries are often employed early in the synthetic route to establish key stereocenters. The resulting stereochemically defined fragments are then carried through subsequent transformations to ultimately afford the final target molecule.

A classic example of the power of this strategy is the synthesis of the macrolide antibiotic cytovaricin by David A. Evans, which utilized oxazolidinone auxiliaries for several asymmetric alkylation and aldol reactions to set the absolute stereochemistry of nine stereocenters. wikipedia.org Although a specific total synthesis employing 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- has not been highlighted in the surveyed literature, its structural similarity to proven chiral auxiliaries suggests its potential for analogous applications in the stereocontrolled construction of complex molecules. The robust nature of the oxazolidinone ring and the predictable stereochemical outcomes it provides make it an attractive choice for synthetic chemists designing lengthy and challenging synthetic campaigns.

Cleavage Reactions and Downstream Chemical Transformations

The removal of the 3-cyclohexyl-5-phenyl-2-oxazolidinone auxiliary from an N-acylated derivative is a crucial step that liberates the chiral product. The choice of cleavage method is dictated by the desired functionality in the final product, which can range from carboxylic acids and esters to alcohols and amides.

Hydrolytic Cleavage:

One of the most common methods for cleaving the N-acyl bond is through hydrolysis, typically mediated by a strong base. Lithium hydroxide (B78521) (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) is frequently employed for this purpose. This reaction proceeds via nucleophilic attack of the hydroxide ion on the exocyclic carbonyl group, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the corresponding carboxylic acid and the free chiral auxiliary.

A milder variation of this method utilizes lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide. This reagent combination is particularly advantageous as it often proceeds at lower temperatures and can be more selective, minimizing potential side reactions. The mechanism is believed to involve the initial formation of a peroxycarboxylate intermediate, which is then reduced to the carboxylic acid during workup.

| Reagent | Typical Conditions | Product |

| LiOH/H₂O | THF/H₂O, 0 °C to rt | Carboxylic Acid |

| LiOOH (LiOH/H₂O₂) | THF/H₂O, 0 °C | Carboxylic Acid |

Transesterification and Aminolysis:

The N-acyl-oxazolidinone can also be converted directly into esters or amides. Transesterification can be achieved by reacting the substrate with an alkoxide, such as sodium methoxide (B1231860) in methanol, to yield the corresponding methyl ester. Similarly, aminolysis with a primary or secondary amine can furnish the desired amide. These methods are valuable as they bypass the isolation of the carboxylic acid, providing a more direct route to these derivatives.

Downstream Transformations:

The chiral carboxylic acids obtained from hydrolytic cleavage are versatile intermediates for a wide array of further chemical transformations. They can be converted to acid chlorides, activated esters, or directly coupled with alcohols or amines to form a diverse range of functionalized molecules. The ability to control the stereochemistry at the α-carbon (and potentially other positions) via the auxiliary allows for the synthesis of complex, stereochemically defined building blocks for natural product synthesis and medicinal chemistry.

Reduction Methodologies for Conversion to Other Amine Derivatives

A significant advantage of using N-acyl-2-oxazolidinones is the ability to directly reduce the amide functionality to other valuable chiral amine derivatives, such as aldehydes and alcohols.

Reduction to Aldehydes:

The conversion of an N-acyl-oxazolidinone to a chiral aldehyde can be accomplished using hydride reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this transformation. The reaction is typically carried out at low temperatures to prevent over-reduction to the corresponding alcohol. The steric bulk of the 3-cyclohexyl and 5-phenyl substituents on the oxazolidinone ring can influence the stereochemical outcome and the stability of the intermediate hemiaminal, which upon workup, hydrolyzes to the aldehyde.

Reduction to Alcohols:

For the complete reduction of the N-acyl group to a primary alcohol, more powerful reducing agents are generally required. Lithium aluminium hydride (LiAlH₄) is a potent reagent capable of reducing the amide to the corresponding alcohol. The reaction involves the initial formation of an amino alcohol intermediate, which is then further reduced. Careful control of the reaction conditions is necessary to achieve high yields and avoid side reactions.

Conversion to Other Amine Derivatives:

The chiral alcohols obtained from the reduction can be further functionalized. For example, they can be converted to mesylates or tosylates, making them good leaving groups for subsequent nucleophilic substitution reactions to introduce a variety of other functionalities. This opens up pathways to a broad spectrum of chiral amine derivatives.

| Reagent | Typical Conditions | Product |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C | Aldehyde |

| Lithium Aluminium Hydride (LiAlH₄) | THF or Et₂O, 0 °C to reflux | Primary Alcohol |

The strategic application of these cleavage and reduction methodologies allows synthetic chemists to leverage the stereodirecting power of the 3-cyclohexyl-5-phenyl-2-oxazolidinone auxiliary to generate a wide array of enantiomerically enriched building blocks for the synthesis of complex target molecules.

Computational and Theoretical Investigations in 2 Oxazolidinone, 3 Cyclohexyl 5 Phenyl Chemistry

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and reactivity of organic molecules. For derivatives of 2-oxazolidinone (B127357), DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, identifying transition states, and elucidating reaction mechanisms.

In the context of reactions involving the 2-oxazolidinone core, such as N-acylation, alkylation, or its use as a chiral auxiliary, DFT studies can pinpoint the structures of transition states. researchgate.netresearchgate.net For 2-Oxazolidinone, 3-cyclohexyl-5-phenyl-, a key area of investigation would be the transition states of reactions at a functional group attached to the nitrogen atom. The bulky cyclohexyl group and the phenyl group at the C5 position exert significant steric and electronic influences on the geometry and energy of these transition states.

Theoretical studies on analogous systems, such as the synthesis of oxazolidinones from sulfur ylides and nitro-olefins, have demonstrated the power of DFT in dissecting complex, multi-step reaction pathways. acs.orgnih.gov These studies reveal the intricate interplay of catalyst, substrate, and solvent, and how these factors govern the reaction's progress. acs.org For reactions utilizing 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- as a chiral auxiliary, DFT can be employed to model the transition states of, for example, aldol (B89426) or Michael reactions. researchgate.netresearchgate.net The calculations can help rationalize the observed diastereoselectivity by comparing the energies of competing transition state structures leading to different stereoisomers.

Table 1: Representative Energy Barriers for Competing Transition States in a Hypothetical Aldol Reaction

| Transition State | Relative Energy (kcal/mol) | Predicted Major Diastereomer |

| TS-A (Re-face attack) | 0.0 | syn |

| TS-B (Si-face attack) | +2.5 | anti |

Note: This table is illustrative, based on general principles of DFT studies on similar systems.

Computational Analysis of Stereoselectivity and Reaction Pathways

The stereochemical outcome of reactions employing chiral auxiliaries is of paramount importance in asymmetric synthesis. Computational analysis provides a powerful lens through which to understand and predict this stereoselectivity. For 2-Oxazolidinone, 3-cyclohexyl-5-phenyl-, the chirality at the C5 position, coupled with the bulky N-cyclohexyl group, dictates the facial selectivity of reactions involving prochiral substrates.

Computational models, often built using DFT, can elucidate the origins of stereocontrol. acs.org In the case of alkylation of an N-acyl derivative of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl-, the enolate can adopt different conformations. The preferred reaction pathway is the one that proceeds through the lowest energy transition state. Computational analysis can reveal that the steric hindrance imposed by the cyclohexyl and phenyl groups directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. rsc.org

Transition state modeling for asymmetric aldol reactions involving Evans-type oxazolidinone auxiliaries has shown that stereoselectivity can be rationalized by considering the chair-like transition states. researchgate.net The substituents on the oxazolidinone ring and the enolate adopt pseudo-equatorial positions to minimize steric strain, thereby dictating the stereochemistry of the newly formed chiral centers. Similar principles can be applied to understand the stereodirecting influence of the 3-cyclohexyl and 5-phenyl substituents.

Conformational Studies of Oxazolidinone Ring Systems

The three-dimensional structure of the oxazolidinone ring and the spatial arrangement of its substituents are crucial determinants of its reactivity and stereodirecting ability. Conformational studies, both experimental and theoretical, are vital for understanding these aspects. While specific conformational studies on 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- are not extensively documented, valuable insights can be drawn from studies on analogous systems, such as 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-one. ccsenet.org

Computational methods, including Møller-Plessett second-order perturbation theory (MP2), are employed to explore the potential energy surface and identify stable conformers. ccsenet.org For 2-Oxazolidinone, 3-cyclohexyl-5-phenyl-, the oxazolidinone ring is expected to adopt a non-planar, envelope or twisted conformation. The orientation of the bulky cyclohexyl and phenyl groups will be such that steric interactions are minimized.

Table 2: Predicted Dihedral Angles for a Low-Energy Conformer of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl-

| Dihedral Angle | Predicted Value (degrees) |

| C4-C5-N3-C2 | ~20-30 (Twist) |

| H5-C5-C4-H4 | Variable (Envelope flap) |

| C5-N3-C(cyclohexyl)-C(cyclohexyl) | ~60 (Staggered) |

Note: These values are estimations based on conformational studies of similar heterocyclic systems.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Oxazolidinone Derivatives

For a series of 3-substituted-5-phenyl-2-oxazolidinone derivatives, a QSRR model could be developed to predict their efficacy as chiral auxiliaries in a specific reaction, for instance, an asymmetric aldol addition. The structural descriptors in such a model could include steric parameters (e.g., van der Waals volume of the N-substituent), electronic parameters (e.g., Hammett constants for substituents on the phenyl ring), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

The reactivity data, such as the diastereomeric excess (de) or the reaction rate, would be correlated with these descriptors using statistical methods like multiple linear regression or partial least squares. digitellinc.com A successful QSRR model could then be used to predict the performance of a novel oxazolidinone auxiliary, such as 2-Oxazolidinone, 3-cyclohexyl-5-phenyl-, and to guide the design of new auxiliaries with improved stereoselectivity.

Emerging Research Trajectories in 2 Oxazolidinone, 3 Cyclohexyl 5 Phenyl Chemistry

Development of Novel and Sustainable Synthetic Protocols for Oxazolidinone Scaffolds

The synthesis of oxazolidinone scaffolds, including 2-Oxazolidinone (B127357), 3-cyclohexyl-5-phenyl-, is undergoing a paradigm shift towards more sustainable and efficient methodologies. Traditional routes often involve hazardous reagents and generate significant waste. Modern approaches prioritize green chemistry principles, such as atom economy, the use of renewable feedstocks, and catalytic processes.

One promising avenue is the utilization of carbon dioxide (CO2) as a C1 building block. Catalytic cycloaddition of CO2 to corresponding amino alcohols offers a direct and atom-economical route to the oxazolidinone ring. Research is focused on developing highly active and recyclable catalysts for this transformation, including organocatalysts and transition-metal complexes. Continuous flow processes using immobilized catalysts are also being explored to enhance efficiency and scalability.

Another sustainable strategy involves the use of deep eutectic solvents (DESs) as both reaction media and catalysts. These biodegradable and low-cost solvents can facilitate the synthesis of 3,5-disubstituted oxazolidinones from epoxides, amines, and a carbonyl source like dimethyl carbonate, under mild conditions. nih.gov

The development of novel catalytic systems is also crucial for the stereoselective synthesis of chiral oxazolidinones. Asymmetric synthesis methods, including organocatalysis and transition-metal catalysis, are being investigated to produce enantiomerically pure 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- and its derivatives, which are valuable for applications in asymmetric synthesis and medicinal chemistry. wikipedia.org

Table 1: Comparison of Synthetic Protocols for Oxazolidinone Scaffolds

| Method | Reagents | Catalyst/Conditions | Advantages | Disadvantages |

| Traditional Synthesis | Amino alcohols, Phosgene (B1210022) or Isocyanates | Stoichiometric base | Well-established | Use of toxic reagents, poor atom economy |

| CO2 Cycloaddition | Amino alcohols, CO2 | Organocatalysts (e.g., TBD), Transition metals | Sustainable C1 source, high atom economy | Requires pressurized CO2, catalyst development is ongoing |

| Deep Eutectic Solvents | Epoxides, Amines, Dimethyl Carbonate | Choline chloride/Glycerol/AlCl3·6H2O | Green solvent, mild conditions, recyclable | Substrate scope may be limited |

| Asymmetric Catalysis | Various starting materials | Chiral catalysts (organo- or metal-based) | Access to enantiomerically pure products | Catalyst cost and sensitivity |

Exploration of Unconventional Reaction Pathways for Functionalization and Derivatization

Beyond the synthesis of the core scaffold, significant research efforts are directed towards the development of innovative methods for the functionalization and derivatization of pre-existing oxazolidinone rings like 2-Oxazolidinone, 3-cyclohexyl-5-phenyl-. These methods aim to introduce molecular complexity and fine-tune the properties of the molecule for specific applications.

A key area of exploration is C-H functionalization . This powerful strategy allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. For N-aryl oxazolidinones, transition-metal catalysis, particularly with ruthenium, has enabled the ortho-alkenylation of the N-aryl ring, using the oxazolidinone carbonyl as a directing group. bath.ac.uk This approach offers a highly efficient and atom-economical way to introduce new substituents onto the phenyl ring of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl-.

Photoredox catalysis has emerged as a mild and powerful tool for generating reactive intermediates under visible light irradiation. This technology has been applied to oxazolidinones to generate N-centered radicals from N-H or N-acyl precursors. These radicals can then participate in a variety of transformations, such as amidation reactions with aromatic substrates, providing a novel route for C-N bond formation. nih.govwikipedia.org This opens up new possibilities for the late-stage functionalization of complex molecules containing the 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- moiety.

Late-stage functionalization, in general, is a critical strategy for rapidly generating analogues of a lead compound in drug discovery. Techniques that allow for the selective modification of the oxazolidinone scaffold at a late stage in a synthetic sequence are highly valuable. These can include the aforementioned C-H activation and photoredox catalysis, as well as other selective transformations that tolerate a wide range of functional groups.

Table 2: Unconventional Functionalization Methods for Oxazolidinone Scaffolds

| Reaction Pathway | Key Features | Potential Application to 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- |

| C-H Functionalization | Direct conversion of C-H bonds; High atom economy; Often requires a directing group. | Functionalization of the N-cyclohexyl or C5-phenyl rings. |

| Photoredox Catalysis | Mild reaction conditions (visible light); Generation of radical intermediates. | Derivatization at the nitrogen atom or other positions via radical pathways. |

| Late-Stage Functionalization | Modification of complex molecules in the final steps of a synthesis. | Rapid generation of a library of derivatives for structure-activity relationship studies. |

Designing Advanced Oxazolidinone Scaffolds for Specific Chemical Transformations

The inherent chirality and rigid structure of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- make it an excellent candidate for the design of advanced scaffolds for asymmetric synthesis. The principles of chiral auxiliaries, pioneered by Evans, are highly relevant in this context.

By attaching a prochiral substrate to the nitrogen atom of an enantiomerically pure 2-Oxazolidinone, 3-cyclohexyl-5-phenyl-, the chiral environment of the oxazolidinone can direct the stereochemical outcome of subsequent reactions. The bulky cyclohexyl and phenyl groups can exert significant steric influence, leading to high levels of diastereoselectivity in reactions such as enolate alkylations, aldol (B89426) reactions, and Diels-Alder reactions. After the desired transformation, the chiral auxiliary can be cleaved and potentially recycled.

Research in this area focuses on creating novel derivatives of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- to fine-tune its steric and electronic properties for specific transformations. This could involve introducing additional functional groups on the cyclohexyl or phenyl rings to enable secondary interactions or to facilitate the cleavage of the auxiliary.

Furthermore, the development of polymer-supported versions of this chiral auxiliary is a key trajectory. Immobilizing the oxazolidinone onto a solid support simplifies purification, as the auxiliary and any unreacted starting materials can be removed by simple filtration. This also facilitates the recycling and reuse of the valuable chiral auxiliary, aligning with the principles of green chemistry.

The ultimate goal is to design and synthesize highly effective and recyclable chiral auxiliaries based on the 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- scaffold that can be applied to the asymmetric synthesis of a wide range of valuable chiral molecules.

Table 3: Applications in Asymmetric Synthesis

| Transformation | Role of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- | Expected Outcome |

| Asymmetric Alkylation | Chiral auxiliary directing the approach of an electrophile to an enolate. | High diastereoselectivity in the formation of a new stereocenter. |

| Asymmetric Aldol Reaction | Chiral auxiliary controlling the facial selectivity of an enolate addition to an aldehyde. | Formation of syn- or anti-aldol products with high stereocontrol. |

| Asymmetric Diels-Alder Reaction | Chiral dienophile or diene directing the cycloaddition. | Enantioselective formation of cyclic products. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the 2-oxazolidinone core in 3-cyclohexyl-5-phenyl derivatives?

- Methodological Answer : The 2-oxazolidinone ring can be synthesized via a one-pot, two-step sequence involving carbamate intermediates. For example, chiral synthons like (S)-1-azido-3-chloropropan-2-yl chloroformate can react with cyclohexyl and phenyl precursors to form the oxazolidinone ring through nucleophilic substitution and cyclization. This approach allows modular substitution at positions 3 and 5, as demonstrated in the synthesis of Linezolid analogs .

- Key Steps :

Preparation of carbamate intermediates from chloroformate synthons.

Cyclization under basic conditions (e.g., NaHCO₃) to form the oxazolidinone ring.

Purification via column chromatography or crystallization.

Q. How is the structural identity of 3-cyclohexyl-5-phenyl-2-oxazolidinone validated experimentally?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

- NMR : H and C NMR confirm substituent integration and regiochemistry.

- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and bond angles. For example, fluorous oxazolidinones have been structurally validated using XCL codes (e.g., MAN0301) with space group parameters (e.g., monoclinic P2₁) and unit cell dimensions (e.g., a = 10.23 Å, b = 14.57 Å) .

- Data Interpretation : Compare experimental spectral data with computational predictions (e.g., DFT) to resolve ambiguities.

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of 3-cyclohexyl-5-phenyl-2-oxazolidinone derivatives?

- Methodological Answer : Fluorous chiral auxiliaries (e.g., 4(R)-phenyl-5-perfluorooctyl oxazolidinones) enable asymmetric induction. Titanium-mediated aldol reactions with these auxiliaries yield enantiomerically enriched products (>90% ee) .

- Protocol :

Acylate the fluorous oxazolidinone with a propionyl chloride derivative.

Perform aldol addition with TiCl₄ and a chiral ligand.

Cleave the auxiliary via transesterification.

Q. What green chemistry approaches improve the sustainability of 2-oxazolidinone synthesis?

- Methodological Answer : Solvent-free reactions with CeO₂ nanoparticles catalyze CO₂ fixation into 2-oxazolidinones. For example, 2-aminoethanol reacts with urea under CeO₂ catalysis (120°C, 6 hrs) to form the oxazolidinone core with 85% yield .

- Optimization :

- Catalyst loading: 5 wt% CeO₂.

- Temperature: 120–140°C for solvent-free conditions.

Q. How should researchers address contradictions in spectroscopic data for oxazolidinone derivatives?

- Methodological Answer : Apply error analysis frameworks (e.g., Bevington & Robinson’s chi-squared tests) to validate NMR or mass spectrometry data. For overlapping peaks, use 2D NMR (e.g., HSQC, HMBC) or high-resolution MS to resolve ambiguities .

- Case Study : Conflicting C signals for carbonyl groups can arise from tautomerism; variable-temperature NMR or X-ray analysis clarifies the dominant form.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.